molecular formula C11H11BrN2O3 B11829955 Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11829955
M. Wt: 299.12 g/mol
InChI Key: YBJOPYFONHWWDG-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 3-position, a methoxy group at the 5-position, and an ethyl ester group at the 2-position of the imidazo[1,2-a]pyridine ring. It is widely used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

The synthesis of ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.

    Methoxylation: The methoxy group is introduced at the 5-position through methoxylation reactions, often using methanol and a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the imidazo[1,2-a]pyridine ring.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include N-bromosuccinimide (NBS), methanol, ethanol, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

    Ethyl 3-bromo-5-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11BrN2O3/c1-3-17-11(15)9-10(12)14-7(13-9)5-4-6-8(14)16-2/h4-6H,3H2,1-2H3

InChI Key

YBJOPYFONHWWDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2OC)Br

Origin of Product

United States

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